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Compound of Interest

Compound Name: CIM0216

Cat. No.: B606692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of CIM0216, a potent and selective synthetic agonist of the Transient

Receptor Potential Melastatin 3 (TRPM3) ion channel.

Chemical Structure and Properties
CIM0216, with the chemical name (±)-2-(3,4-Dihydroquinolin-1(2H)-yl)-N-(5-methylisoxazol-3-

yl)-2-phenylacetamide, is a small molecule that has emerged as a critical tool for investigating

the physiological functions of the TRPM3 channel.[1][2][3]

Property Value Reference

Chemical Formula C₂₁H₂₁N₃O₂ [1]

Molecular Weight 347.41 g/mol [1]

CAS Number 1031496-06-6 [1]

Appearance White to light yellow solid [1]

Solubility DMSO: 50 mg/mL [1]

Purity ≥97% (HPLC) [1]
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Mechanism of Action
CIM0216 is a selective and potent agonist of the TRPM3 channel, a non-selective cation

channel permeable to Ca²⁺.[2][4] Its potency significantly exceeds that of the canonical TRPM3

agonist, pregnenolone sulfate (PS).[2] A key feature of CIM0216's action is its ability to open

both the central calcium-conducting pore and an alternative cation permeation pathway within

the TRPM3 channel, a property not observed with other agonists alone.[2][5] This dual-pore

opening leads to a robust influx of cations, including Ca²⁺ and Na⁺, triggering downstream

signaling events.[2][6]

The activation of TRPM3 by CIM0216 is temperature-dependent, with its effects being strongly

potentiated at physiological temperatures (37°C) compared to room temperature.[3]

Signaling Pathways
A. AP-1 Mediated Gene Transcription:

In cell lines such as HEK293 expressing TRPM3, CIM0216 initiates a signaling cascade that

leads to the activation of the transcription factor Activator Protein-1 (AP-1). This process is

initiated by the influx of Ca²⁺, which subsequently activates downstream kinases, leading to the

transcriptional activation of c-Fos and c-Jun, the two components of the AP-1 dimer. Activated

AP-1 then drives the expression of target genes.[7]
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CIM0216-induced AP-1 signaling pathway.
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B. Neuropeptide and Insulin Release:

In sensory neurons, CIM0216-mediated TRPM3 activation leads to a significant influx of

calcium, which triggers the release of neuropeptides like calcitonin gene-related peptide

(CGRP).[2][3] This mechanism implicates TRPM3 in processes such as neurogenic

inflammation and pain.[2] Similarly, in pancreatic β-cells, CIM0216 stimulates TRPM3, leading

to membrane depolarization and subsequent Ca²⁺ influx, which in turn evokes the release of

insulin.[3][8]
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Peptide release triggered by CIM0216.

Quantitative Data
The following tables summarize the key quantitative findings from various studies on CIM0216.

Table 1: Potency and Efficacy of CIM0216

Parameter Cell Type Value Reference

pEC₅₀ (Ca²⁺

response)
HEK-TRPM3 cells 0.77 ± 0.1 µM [9]

pEC₅₀ (in presence of

40 µM PS)
HEK-TRPM3 cells 42 ± 0.6 nM [9]

Intracellular Ca²⁺

Increase
HEK-TRPM3 cells 1,145 ± 26 nM [9]

Intracellular Ca²⁺

Increase

Somatosensory

Neurons
357 ± 14 nM [2][3]

EC₅₀ (Rabbit TRPM3) tsA cells 0.7 µM [10]

Table 2: Selectivity Profile of CIM0216 (at 10 µM)
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Channel Effect % Blockade Reference

TRPM1, TRPM4,

TRPM6, TRPM7

No

stimulating/blocking

effect

- [4]

TRPM2 Small blocking effect 16.6% [11]

TRPM5 Small blocking effect 33.5% [11]

TRPM8 Blocking effect 61% [1]

TRPV1

No

stimulating/blocking

effect

- [1]

Experimental Protocols
Detailed methodologies for key experiments involving CIM0216 are provided below.

Intracellular Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon

stimulation with CIM0216.

Cell Preparation: Cells (e.g., HEK293 stably expressing TRPM3, or primary sensory

neurons) are seeded on coverslips and cultured.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or

Fluo-4 AM) in a serum-free medium for a specified time (e.g., 30 minutes at 16°C or room

temperature).[12]

Washing: After loading, cells are washed multiple times with a physiological buffer solution

(e.g., HBSS) containing Ca²⁺ and Mg²⁺ to remove extracellular dye.[12]

Imaging: The coverslip is mounted on a fluorescence microscope. A baseline fluorescence is

recorded before adding CIM0216.
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Stimulation and Recording: CIM0216 is added to the imaging solution at the desired

concentration. Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are

recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two

excitation wavelengths (e.g., 350/380 nm) is measured.[3][8]

Data Analysis: The change in fluorescence is quantified to determine the increase in [Ca²⁺]i.

Non-responsive cells that also do not respond to a positive control (e.g., 50 mM KCl) are

typically excluded from analysis.[3]

Start Seed cells on
coverslips

Load with Ca²⁺
sensitive dye

(e.g., Fura-2 AM)

Wash 3x with
HBSS buffer

Mount on microscope
& record baseline Add CIM0216 Record fluorescence

changes over time
Quantify [Ca²⁺]i

increase
End

Click to download full resolution via product page

Workflow for intracellular calcium imaging.

CGRP and Insulin Release Assays
These assays quantify the amount of neuropeptide or hormone released from tissues or cells

following stimulation.

Tissue/Cell Preparation:

CGRP: Isolated tissues such as mouse hind paw skin or trigeminal ganglia are used.[3]

[13]

Insulin: Isolated pancreatic islets are prepared and cultured.[3][8]

Incubation: The tissues/islets are incubated in a physiological buffer (e.g., HEPES-buffered

solution). A baseline sample of the buffer is collected after an initial incubation period.[14]

Stimulation: The buffer is replaced with one containing CIM0216 at various concentrations.

The tissue/islets are incubated for a defined period (e.g., 5-15 minutes).[3][8]

Sample Collection: After stimulation, the supernatant (buffer) is collected.
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Quantification: The concentration of the released peptide (CGRP or insulin) in the collected

supernatant is measured using a specific immunoassay, such as an ELISA (Enzyme-Linked

Immunosorbent Assay) or RIA (Radioimmunoassay).[14][15][16]

Data Analysis: The amount of released peptide is calculated and compared between control

(vehicle-treated) and CIM0216-treated samples.

Luciferase Reporter Gene Assay for AP-1 Activity
This cell-based assay measures the activation of the AP-1 transcription factor.

Cell Line: A stable cell line (e.g., HEK293) is used, which has been engineered to contain a

luciferase reporter gene under the control of AP-1 response elements (TREs).[7][17]

Cell Culture and Transfection (if applicable): Cells are cultured and may be co-transfected

with constructs for expressing TRPM3 if not already stable.[7]

Serum Starvation: Before stimulation, cells are typically serum-starved for 24 hours to

reduce baseline signaling activity.[7]

Stimulation: Cells are treated with CIM0216 or a control compound for a specified duration

(e.g., 6-24 hours).[7][18]

Cell Lysis: After stimulation, the cells are lysed to release the cellular contents, including the

expressed luciferase enzyme.

Luminometry: A luciferase substrate is added to the cell lysate. The luciferase enzyme

catalyzes a reaction that produces light (luminescence), which is measured using a

luminometer.[19]

Data Normalization: Luciferase activity is often normalized to the total protein concentration

in the lysate or to the activity of a co-expressed control reporter (e.g., Renilla luciferase) to

account for variations in cell number and transfection efficiency.[7][19] The fold activation is

then calculated relative to untreated control cells.

Context with Other Mechanosensitive Channels
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While CIM0216 is a specific agonist for TRPM3, its study exists within the broader context of

mechanosensitive ion channels. TRPM3 itself is considered a thermosensitive and

mechanosensitive channel. Another key family of mechanosensitive channels is the Piezo

family (e.g., Piezo1).[20] Although no direct interaction between CIM0216 and Piezo1 has been

documented, the study of how chemical ligands modulate channels like TRPM3 provides

valuable insights into the complex mechanisms of mechanotransduction and sensory biology,

fields where channels like Piezo1 are also critical players.

In summary, CIM0216 is an invaluable pharmacological tool for the specific activation and

study of the TRPM3 ion channel. Its high potency and unique mechanism of action allow for

detailed investigation of TRPM3's role in various physiological processes, from gene

transcription to neurosecretion and pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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